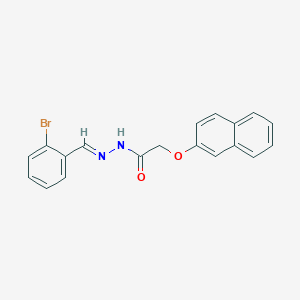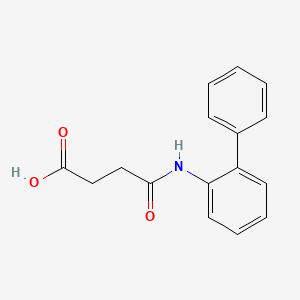
3-(2,2-dichlorovinyl)-N-(2-furylmethyl)-2,2-dimethylcyclopropanecarboxamide
Übersicht
Beschreibung
3-(2,2-dichlorovinyl)-N-(2-furylmethyl)-2,2-dimethylcyclopropanecarboxamide, commonly known as Furadan, is a carbamate insecticide that has been widely used for crop protection since the 1960s. It is a highly effective pesticide that is used to control a variety of pests, including insects, nematodes, and mites. However, due to its toxicity and potential environmental hazards, Furadan has been banned in many countries, including the United States.
Wirkmechanismus
Furadan works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. This results in the accumulation of acetylcholine, a neurotransmitter, which leads to the overstimulation of the nervous system and ultimately, death.
Biochemical and Physiological Effects:
Furadan has been shown to have a range of biochemical and physiological effects on insects and other pests. It can affect the metabolism, respiration, and reproductive systems of these organisms, leading to reduced fitness and ultimately, death.
Vorteile Und Einschränkungen Für Laborexperimente
Furadan has several advantages for use in laboratory experiments. It is highly effective against a wide range of pests, making it a useful tool for studying the effects of insecticides on different organisms. However, its high toxicity and potential environmental hazards make it difficult to use in certain experiments and may limit its usefulness in some situations.
Zukünftige Richtungen
There are several potential future directions for research on Furadan and other carbamate insecticides. One area of interest is the development of new, safer insecticides that can effectively control pests without the potential environmental hazards associated with Furadan. Another area of interest is the study of the long-term effects of Furadan and other insecticides on the environment and on non-target organisms. Finally, there is a need for continued research on the mechanisms of action of insecticides like Furadan, in order to develop more effective and targeted pest control strategies.
Wissenschaftliche Forschungsanwendungen
Furadan has been extensively studied for its insecticidal properties and its potential use in crop protection. It has been shown to be highly effective against a wide range of pests, including aphids, thrips, and spider mites. It has also been studied for its potential use in controlling nematodes, which are a major pest in many crops.
Eigenschaften
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(furan-2-ylmethyl)-2,2-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-13(2)9(6-10(14)15)11(13)12(17)16-7-8-4-3-5-18-8/h3-6,9,11H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPCVGEICQLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NCC2=CC=CO2)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859947.png)
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide hydrochloride](/img/structure/B3859961.png)
![3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3859967.png)
![1,4-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3859972.png)

![2-({[2-(phenylethynyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3859998.png)
![5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3860005.png)
![1-(2-methoxyphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3860009.png)
![3-[2-(4-bromobenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide](/img/structure/B3860021.png)
![2-hydroxy-N'-{[9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide](/img/structure/B3860029.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B3860030.png)
![ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860043.png)

